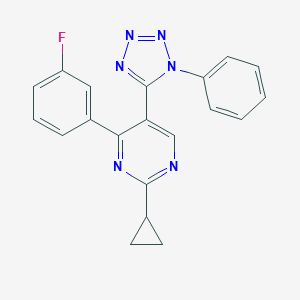
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide, also known as FMP, is a synthetic compound that has been studied for its potential use in the field of medicine. It is a member of the class of compounds known as hydroxamic acids, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has also been shown to reduce inflammation in animal models of inflammatory disease. Additionally, N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds that have similar biological activities.
Orientations Futures
There are many potential future directions for research involving N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide. One area of research could be the development of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide analogs with improved pharmacokinetic properties. Another area of research could be the investigation of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide's potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, the mechanism of action of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide could be further elucidated to better understand its biological effects.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide involves the reaction of 2-hydroxybenzaldehyde with 2-furylacetic acid in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The resulting product is then purified using column chromatography. This method has been shown to yield N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide in high purity and yield.
Applications De Recherche Scientifique
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has also been studied for its potential use as a diagnostic tool in the detection of certain diseases.
Propriétés
Nom du produit |
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H15NO3/c16-13-6-2-1-4-11(13)7-8-14(17)15-10-12-5-3-9-18-12/h1-6,9,16H,7-8,10H2,(H,15,17) |
Clé InChI |
KAPKCJOJQYJVBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CO2)O |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214836.png)
![4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214839.png)
![4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214840.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine](/img/structure/B214842.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine](/img/structure/B214843.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide](/img/structure/B214846.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzamide](/img/structure/B214847.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214852.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214855.png)
![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)
![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)
